molecular formula C6H4F2N2O3 B12972127 3-(Difluoromethoxy)-5-nitropyridine

3-(Difluoromethoxy)-5-nitropyridine

Cat. No.: B12972127
M. Wt: 190.10 g/mol
InChI Key: OIUIZQPHGSIEIZ-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-nitropyridine is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to a pyridine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-5-nitropyridine typically involves the introduction of the difluoromethoxy group and the nitro group onto the pyridine ring. One common method involves the reaction of 3-hydroxy-5-nitropyridine with difluoromethylating agents under specific conditions. For example, the reaction can be carried out using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow methods to ensure high yield and purity. The use of advanced difluoromethylating reagents and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-ozone depleting difluorocarbene reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-nitropyridine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Reduction: Reduction of the nitro group yields 3-(Difluoromethoxy)-5-aminopyridine.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

3-(Difluoromethoxy)-5-nitropyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The difluoromethoxy group can enhance the lipophilicity and stability of the compound, allowing it to interact with hydrophobic regions of proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)-5-nitropyridine is unique due to the presence of both the difluoromethoxy and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various research and industrial applications. The difluoromethoxy group enhances the compound’s lipophilicity and stability, while the nitro group provides reactivity for further chemical modifications.

Properties

Molecular Formula

C6H4F2N2O3

Molecular Weight

190.10 g/mol

IUPAC Name

3-(difluoromethoxy)-5-nitropyridine

InChI

InChI=1S/C6H4F2N2O3/c7-6(8)13-5-1-4(10(11)12)2-9-3-5/h1-3,6H

InChI Key

OIUIZQPHGSIEIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1OC(F)F)[N+](=O)[O-]

Origin of Product

United States

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